molecular formula C14H15NO3 B7505550 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone

2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No. B7505550
M. Wt: 245.27 g/mol
InChI Key: NTYAPLDSJPOJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MDMB-CHMICA, and it belongs to the synthetic cannabinoid class of compounds. Synthetic cannabinoids are a group of compounds that mimic the effects of natural cannabinoids, such as THC found in cannabis.

Mechanism of Action

The exact mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is not fully understood. However, it is believed to act on the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes, such as pain, mood, and appetite. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have various biochemical and physiological effects. These effects include pain relief, anti-inflammatory properties, and appetite stimulation. This compound has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the effects of cannabinoids on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Due to its potency, this compound can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone. One of the most promising directions is the development of new drugs and therapies based on this compound. This compound has shown potential in the treatment of various diseases, and further research may lead to the development of new drugs and therapies that are more effective and have fewer side effects. Another future direction is the study of the mechanism of action of this compound. Further research may help to elucidate the exact mechanism of action of this compound, which may lead to a better understanding of the cannabinoid system and its role in various physiological processes. Finally, future research may also focus on the synthesis and purification of this compound, which may lead to the development of new and improved methods for the production of pure MDMB-CHMICA.

Synthesis Methods

2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-2,3-dihydroindole with 2,3-dihydro-1,4-dioxin-5-carbaldehyde in the presence of a catalyst. This method yields a pure form of MDMB-CHMICA, which can be further purified using various techniques.

Scientific Research Applications

2,3-Dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it can be used as a treatment for various diseases, such as cancer and chronic pain. This compound has also been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-8-11-4-2-3-5-12(11)15(10)14(16)13-9-17-6-7-18-13/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYAPLDSJPOJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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